REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[Al+3].[Cl-].[Cl-].[Cl-].[N+](C)([O-])=O.[CH3:20][O:21]C(Cl)Cl>ClCCCl>[CH:20]([C:5]1[CH:4]=[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:2]([CH3:1])[CH:6]=1)=[O:21] |f:1.2.3.4|
|
Name
|
|
Quantity
|
3.69 g
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
8.02 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
COC(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
to stir at −30° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
The solution was then poured onto ice (50 g)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with ether (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(N(C1)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.77 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |